molecular formula C6H8F2N2O3 B13156033 2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid

2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid

Katalognummer: B13156033
Molekulargewicht: 194.14 g/mol
InChI-Schlüssel: ZHOIEZZWTWEZSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid is a fluorinated organic compound with the molecular formula C6H8F2N2O3. It is characterized by the presence of two fluorine atoms and an imidazolidinone ring, which contribute to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid typically involves the reaction of a fluorinated precursor with an imidazolidinone derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidinone compounds .

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The imidazolidinone ring also plays a crucial role in its activity by stabilizing the compound’s structure and facilitating its interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability, reactivity, and binding affinity to target molecules, making it a valuable compound in various scientific research applications .

Eigenschaften

Molekularformel

C6H8F2N2O3

Molekulargewicht

194.14 g/mol

IUPAC-Name

2,2-difluoro-3-(2-oxoimidazolidin-1-yl)propanoic acid

InChI

InChI=1S/C6H8F2N2O3/c7-6(8,4(11)12)3-10-2-1-9-5(10)13/h1-3H2,(H,9,13)(H,11,12)

InChI-Schlüssel

ZHOIEZZWTWEZSR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C(=O)N1)CC(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.